BenchChemオンラインストアへようこそ!

Methyl 4-(3-chloropropoxy)-3-methoxybenzoate

Bosutinib synthesis Process chemistry Intermediate purity

Methyl 4-(3-chloropropoxy)-3-methoxybenzoate (CAS 111627-40-8; molecular formula C₁₂H₁₅ClO₄; MW 258.70) is a benzoate ester derivative substituted at C-4 with a 3-chloropropoxy chain and at C-3 with a methoxy group. It is a white to off-white crystalline solid at ambient temperature with an experimentally determined melting point of 97–101 °C (SciFinder, acetonitrile) and a predicted boiling point of 370.8 ± 27.0 °C at 760 Torr.

Molecular Formula C12H15ClO4
Molecular Weight 258.7 g/mol
CAS No. 111627-40-8
Cat. No. B3081926
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-(3-chloropropoxy)-3-methoxybenzoate
CAS111627-40-8
Molecular FormulaC12H15ClO4
Molecular Weight258.7 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)C(=O)OC)OCCCCl
InChIInChI=1S/C12H15ClO4/c1-15-11-8-9(12(14)16-2)4-5-10(11)17-7-3-6-13/h4-5,8H,3,6-7H2,1-2H3
InChIKeySJSPWXDMJNLLKK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4-(3-chloropropoxy)-3-methoxybenzoate CAS 111627-40-8 – Procurement-Relevant Identity, Physicochemical Profile, and Synthetic Lineage


Methyl 4-(3-chloropropoxy)-3-methoxybenzoate (CAS 111627-40-8; molecular formula C₁₂H₁₅ClO₄; MW 258.70) is a benzoate ester derivative substituted at C-4 with a 3-chloropropoxy chain and at C-3 with a methoxy group . It is a white to off-white crystalline solid at ambient temperature with an experimentally determined melting point of 97–101 °C (SciFinder, acetonitrile) and a predicted boiling point of 370.8 ± 27.0 °C at 760 Torr . The compound is primarily encountered as the penultimate early-stage intermediate in the industrial synthesis of the Bcr-Abl/Src kinase inhibitor bosutinib (Bosulif®), where it serves as the O-alkylated scaffold that undergoes sequential nitration, reduction, cyclization, chlorination, and dual amination to yield the active pharmaceutical ingredient [1]. It is also catalogued as a bosutinib in-house impurity reference standard for pharmaceutical quality control applications [2].

Why Generic Substitution Fails for Methyl 4-(3-chloropropoxy)-3-methoxybenzoate – Critical Structure–Function Constraints in Bosutinib Intermediate Selection


Superficial structural analogs of methyl 4-(3-chloropropoxy)-3-methoxybenzoate—including the free carboxylic acid (CAS 151719-68-5), the 2-chloroethoxy homolog (CAS 214470-56-1), the bromopropoxy variant (CAS 343308-46-3), and the unmasked phenolic precursor methyl vanillate (CAS 3943-74-6)—cannot serve as drop-in replacements because each diverges at a parameter that governs downstream bosutinib process performance. The methyl ester is compulsory for maintaining solubility and protecting the carboxyl group during the nitration step, while the 3-chloropropoxy chain length and halogen identity critically balance leaving-group reactivity for the subsequent amination sequence [1]. The bromo analog, though mechanistically competent, introduces a more labile leaving group that alters reaction kinetics, impurity profiles, and requires re-optimization of the entire multi-step route . The quantitative evidence below demonstrates that methyl 4-(3-chloropropoxy)-3-methoxybenzoate occupies a narrow and experimentally validated performance window within the bosutinib synthetic manifold, making generic interchange scientifically indefensible without full process re-validation.

Methyl 4-(3-chloropropoxy)-3-methoxybenzoate CAS 111627-40-8 – Quantitative Differentiation Evidence Against Closest Analogs


Isolated Synthesis Yield and HPLC Purity vs. Bromopropoxy Analog

In the validated bosutinib intermediate synthesis reported by Yin et al. (Molecules 2010), methyl 4-(3-chloropropoxy)-3-methoxybenzoate was obtained in 90% isolated yield after recrystallization from ethyl acetate, with 99.3% HPLC purity [1]. In contrast, the bromopropoxy analog (CAS 343308-46-3) is commercially available at a standard purity of 95–98% , with a reported maximum isolated yield of 88.8% and 98% HPLC purity following silica gel column chromatography . The chloropropoxy compound thus provides a margin of approximately 1.3 absolute percentage points in HPLC purity and a higher isolated yield under simpler workup conditions (recrystallization vs. chromatographic purification).

Bosutinib synthesis Process chemistry Intermediate purity

Melting Point as a Readily Accessible Identity and Purity Indicator vs. Bromopropoxy and 2-Chloroethoxy Analogs

Methyl 4-(3-chloropropoxy)-3-methoxybenzoate exhibits a sharp, experimentally determined melting point of 97–101 °C (SciFinder, acetonitrile) and an independently reported value of 105–107 °C (WO2017/134679 patent route) . This thermal property enables rapid identity verification and purity assessment via simple melting point apparatus without requiring HPLC infrastructure. In critical contrast, the bromopropoxy analog (CAS 343308-46-3) has no reported melting point across authoritative databases (listed as N/A on Chemsrc) , and the 2-chloroethoxy homolog (CAS 214470-56-1) melts at 34–38 °C , rendering it a low-melting solid that complicates handling, storage, and identity testing in GMP environments.

Solid-state characterization Identity testing Quality control

Definitive X-Ray Crystallographic Structure Enabling Unambiguous Identity Confirmation

The single-crystal X-ray structure of methyl 4-(3-chloropropoxy)-3-methoxybenzoate has been solved and deposited (IUCr, 2009): monoclinic space group P2₁/c, a = 8.4980(17) Å, b = 17.349(4) Å, c = 8.8440(18) Å, β = 106.46(3)°, V = 1250.5(5) ų, Z = 4, final R[F² > 2σ(F²)] = 0.068 [1]. This structure definitively confirms the para-orientation of the 3-chloropropoxy substituent and the meta-methoxy regiochemistry. The crystal packing is stabilized by a network of intermolecular C–H···O hydrogen bonds that also rationalize the compound's relatively high melting point and low solubility in nonpolar solvents [1]. In contrast, no single-crystal X-ray structure is available in the Cambridge Structural Database or peer-reviewed literature for the bromopropoxy analog (CAS 343308-46-3), the 2-chloroethoxy homolog (CAS 214470-56-1), or the free acid form (CAS 151719-68-5).

Crystallography Structural elucidation Regulatory identity

Chloro Leaving Group Enables Sequential Multi-Step Bosutinib Synthesis with Documented Stepwise Yields

The 3-chloropropoxy substituent of methyl 4-(3-chloropropoxy)-3-methoxybenzoate provides a leaving group with reactivity that is sufficient for terminal N-alkylation with 1-methylpiperazine in the final bosutinib assembly step, yet sufficiently attenuated to survive the intervening nitration, reduction, and cyclization steps without premature displacement [1]. The documented sequential yields from the target compound are: nitration to methyl 4-(3-chloropropoxy)-5-methoxy-2-nitrobenzoate (89% yield, 98.7% HPLC purity) [1], reduction to methyl 2-amino-4-(3-chloropropoxy)-5-methoxybenzoate (91.5% yield, 98.2% HPLC purity) [1], and eventual conversion to bosutinib in 13.7% overall yield over ten steps [2]. In contrast, the bromopropoxy analog would introduce a more reactive leaving group (Br⁻ is a 10³–10⁴-fold better leaving group than Cl⁻ in Sₙ2 displacements), increasing the risk of premature N-alkylation or hydrolysis during upstream steps [3]. The hydroxy precursor (methyl vanillate, CAS 3943-74-6) is entirely unreactive toward nucleophilic displacement and cannot directly enter the bosutinib manifold without a separate alkylation step.

Bosutinib process chemistry Leaving group optimization Sequential synthesis

Procurement as a Qualified Bosutinib In-House Impurity Reference Standard vs. Generic Research-Grade Analogs

Methyl 4-(3-chloropropoxy)-3-methoxybenzoate (CAS 111627-40-8) is explicitly catalogued and supplied as a 'Bosutinib – In-House Impurity' reference standard by Pharmaffiliates (catalogue PA 02 0921019), stored under controlled conditions (2–8 °C refrigerator) with batch-specific analytical documentation [1]. This designation distinguishes it from generic research-grade supplies of the same CAS number, which may lack the impurity-profiling context, validated purity assignment, and storage condition data required for pharmaceutical quality control. In contrast, the bromopropoxy analog (CAS 343308-46-3) is marketed solely as a research intermediate by Bidepharm and ChemicalBook , without a defined pharmaceutical impurity monograph or linkage to a specific drug substance impurity profile. The 2-chloroethoxy homolog (CAS 214470-56-1) similarly lacks any pharmacopoeial or impurity-standard designation .

Pharmaceutical impurity standards GMP quality control Bosutinib analysis

Methyl 4-(3-chloropropoxy)-3-methoxybenzoate CAS 111627-40-8 – Evidence-Backed Research and Industrial Application Scenarios


GMP Bosutinib API Manufacturing – Early-Stage Intermediate with Validated Multi-Step Process Performance

This compound is the established early-stage intermediate in the bosutinib synthetic route adopted by Yin et al. (Molecules 2010) and Wang et al. (Heterocycles 2014), where it is prepared at 90% yield and 99.3% HPLC purity via O-alkylation of methyl vanillate [1]. Its 3-chloropropoxy chain survives the subsequent nitration (89% yield), reduction (91.5% yield), and heterocycle-forming cyclization steps without premature displacement, ultimately delivering bosutinib at 13.7% overall yield and 98.9% final purity [2]. The documented stepwise yields and purity data provide a validated basis for process scale-up and regulatory filing, whereas adoption of the bromo analog or hydroxy precursor would require complete re-optimization of the synthetic sequence with no published multi-step performance data.

Bosutinib Impurity Profiling and Analytical Method Validation – Qualified Reference Standard Procurement

For pharmaceutical QC laboratories developing HPLC or UPLC methods for bosutinib drug substance and drug product, this compound is commercially available as a pre-qualified Bosutinib In-House Impurity reference standard (Pharmaffiliates PA 02 0921019) with defined storage conditions (2–8 °C) [3]. Its structural relationship to bosutinib—representing the early intermediate scaffold before quinoline annulation—makes it a relevant marker for monitoring residual starting material or retro-synthetic degradation products. Its sharp melting point (97–101 °C) and published X-ray crystal structure provide orthogonal identity confirmation tools that support compendial method validation [4].

Solid-State Characterization and Polymorph Screening in Preformulation Development

The availability of a fully solved single-crystal X-ray structure (P2₁/c, R = 0.068) [4] and a well-defined experimental melting point (97–101 °C) makes this compound uniquely suited as a model system for solid-state characterization studies in bosutinib-related preformulation research. Its crystalline nature and documented hydrogen-bonding network (intermolecular C–H···O interactions linking molecules into infinite chains along the b-axis) provide a structurally characterized platform for studying the impact of the chloropropoxy side chain on crystal packing, solubility, and stability—studies that cannot be conducted with the bromo analog or 2-chloroethoxy homolog due to the absence of published crystal structures and poorly defined thermal properties.

Process Chemistry Research on Leaving Group Optimization in Multi-Step Heterocyclic Synthesis

The 3-chloropropoxy substituent of this compound exemplifies a deliberate leaving group design strategy for multi-step heterocyclic synthesis. The chloride serves as a 'latent' leaving group that is stable toward HNO₃/HOAc nitration at 60 °C and Fe/NH₄Cl reduction at reflux, yet undergoes clean nucleophilic displacement by 1-methylpiperazine in the final bosutinib assembly step [1]. This contrasts with a hypothetical bromopropoxy route, where the ~10³–10⁴-fold higher leaving group ability of bromide would risk premature displacement and increased impurity formation during upstream transformations. For process chemistry groups optimizing analogous multi-step syntheses, this compound serves as a documented case study in leaving group reactivity tuning for complex molecule construction.

Quote Request

Request a Quote for Methyl 4-(3-chloropropoxy)-3-methoxybenzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.